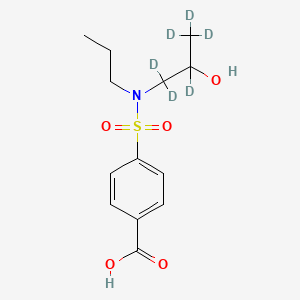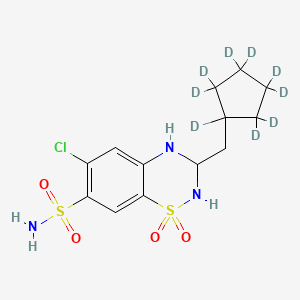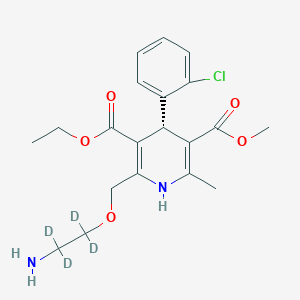
(R)-Amlodipine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Amlodipine-d4 is a deuterium-labeled version of (R)-Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina pectoris. The addition of deuterium atoms to the molecular structure can influence the pharmacokinetic and metabolic properties of the compound, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R)-Amlodipine-d4 involves the incorporation of deuterium atoms into the molecular structure of (R)-Amlodipine. This is typically achieved through chemical reactions that replace hydrogen atoms with deuterium atoms, such as hydrogen-deuterium exchange reactions.
Industrial Production Methods: Industrial production of this compound follows similar processes used for other deuterium-labeled compounds. The compound is synthesized in controlled environments to ensure the incorporation of deuterium atoms and maintain high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: (R)-Amlodipine-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to further modify the compound or study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce carboxylic acids, while reduction reactions can yield alcohols.
Applications De Recherche Scientifique
(R)-Amlodipine-d4 is widely used in scientific research due to its stable isotope labeling. It serves as a tracer in pharmacokinetic and metabolic studies, helping researchers understand the behavior of (R)-Amlodipine in biological systems. Additionally, it is used in drug development to study the effects of deuterium labeling on drug properties.
Mécanisme D'action
(R)-Amlodipine-d4 exerts its effects by blocking calcium channels in the vascular smooth muscle and cardiac muscle. This inhibition reduces calcium influx, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac contractility.
Comparaison Avec Des Composés Similaires
(S)-Amlodipine
Nifedipine
Verapamil
Diltiazem
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Formule moléculaire |
C20H25ClN2O5 |
|---|---|
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
3-O-ethyl 5-O-methyl (4R)-2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m1/s1/i9D2,10D2 |
Clé InChI |
HTIQEAQVCYTUBX-BISFPMKOSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OCC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt](/img/structure/B15144985.png)

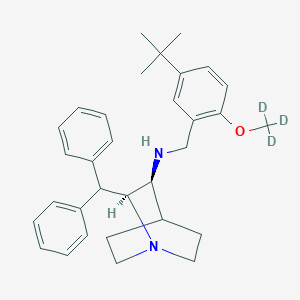
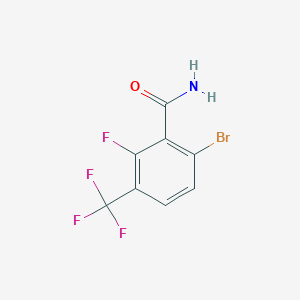
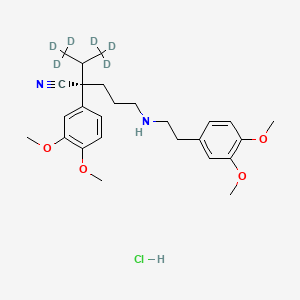
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
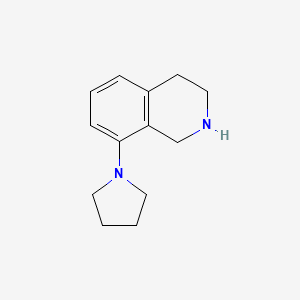
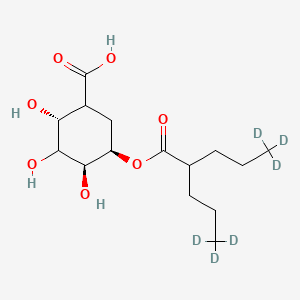
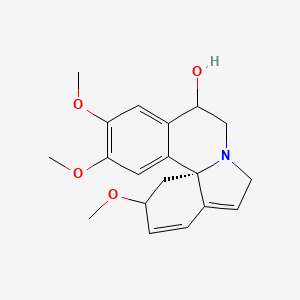
![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)

